Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate can be compared with similar compounds such as:
Ethyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate: This compound has an ethyl ester group instead of a methyl ester group, which may affect its reactivity and biological activity.
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate: This compound has a different substitution pattern on the chromene ring, leading to variations in its chemical and biological properties.
Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate:
Biological Activity
Methyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H16O5
- Molecular Weight : 288.29 g/mol
- CAS Number : 314744-25-7
The structure features a tetrahydrocyclopenta[c]chromene core, which is known for its diverse biological activities.
Biological Activity Overview
This compound has been studied for various biological activities including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties which are crucial for combating oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial activity against certain Gram-positive and Gram-negative bacteria.
- Cytotoxicity and Anticancer Activity : Research indicates that the compound may possess cytotoxic effects on various cancer cell lines.
Antioxidant Activity
A study conducted on similar chromene derivatives showed that these compounds could scavenge free radicals effectively. The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating a dose-dependent response.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Methyl [(7-methyl-4-oxo... | 25 ± 3 | 20 ± 2 |
Control (Ascorbic Acid) | 10 ± 1 | 8 ± 1 |
Antimicrobial Activity
In vitro studies have shown that methyl [(7-methyl-4-oxo... exhibits antimicrobial properties against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Cytotoxicity and Anticancer Activity
Cytotoxic effects were assessed using the MTT assay on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound could inhibit cell proliferation significantly.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 30 ± 5 |
HepG2 | 40 ± 6 |
A549 | 35 ± 4 |
The mechanisms underlying the biological activities of methyl [(7-methyl-4-oxo... are not fully elucidated but may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.
- Disruption of Bacterial Cell Membranes : The antimicrobial activity may stem from interactions with bacterial membranes leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The cytotoxic effects may be mediated through apoptotic pathways, as evidenced by increased caspase activity in treated cells.
Case Studies and Clinical Relevance
While comprehensive clinical trials are lacking, several case studies have reported positive outcomes with related compounds in treating oxidative stress-related diseases and certain cancers. Future research should focus on clinical evaluations to better understand the therapeutic potential of methyl [(7-methyl-4-oxo...
Properties
IUPAC Name |
methyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9-6-12(20-8-14(17)19-2)15-10-4-3-5-11(10)16(18)21-13(15)7-9/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTURKFTXNKNGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.